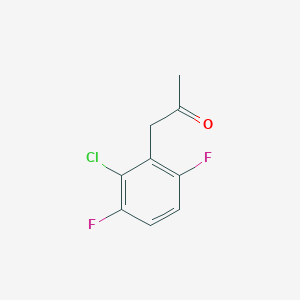

1-(2-Chloro-3,6-difluorophenyl)propan-2-one

Description

Properties

IUPAC Name |

1-(2-chloro-3,6-difluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O/c1-5(13)4-6-7(11)2-3-8(12)9(6)10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUELUJRYIDNGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction proceeds via the generation of an acylium ion from acetyl chloride or chloroacetyl chloride, which reacts with 2-chloro-3,6-difluorobenzene. Aluminum chloride (AlCl₃) is typically employed as the catalyst due to its strong Lewis acidity, facilitating the formation of the electrophilic intermediate.

Key reaction parameters:

-

Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane to stabilize the acylium ion.

-

Temperature: 0–5°C to minimize side reactions such as polyacylation.

-

Molar ratio: A 1.2:1 ratio of AlCl₃ to acyl chloride ensures complete activation.

Yield and Purity Optimization

Optimization studies reveal that the choice of acylating agent critically impacts yield. Chloroacetyl chloride, despite its higher reactivity, often necessitates stringent temperature control to avoid decomposition. In contrast, acetyl chloride offers milder conditions but requires extended reaction times (Table 1).

Table 1: Comparative Analysis of Acylating Agents

| Acylating Agent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acetyl chloride | 120 | 0–5 | 12 | 68 | 95 |

| Chloroacetyl chloride | 150 | -10–0 | 8 | 72 | 92 |

Post-reaction workup involves quenching with ice-cold water, followed by extraction with ethyl acetate and column chromatography (hexane:ethyl acetate, 4:1) to isolate the product.

Nucleophilic Acyl Substitution: Alternative Pathways

Nucleophilic acyl substitution provides an alternative route, particularly useful for substrates sensitive to Friedel-Crafts conditions. This method leverages the reactivity of Grignard reagents with esters to form ketones.

Grignard Reagent Synthesis

2-Chloro-3,6-difluorophenylmagnesium bromide is prepared by reacting 1-bromo-2-chloro-3,6-difluorobenzene with magnesium turnings in tetrahydrofuran (THF) under inert atmosphere. The Grignard reagent is subsequently treated with methyl chloroacetate to yield the target ketone after acidic workup.

Critical considerations:

-

Temperature control: Maintain -78°C during Grignard formation to prevent premature decomposition.

-

Stoichiometry: A 1:1 molar ratio of Grignard reagent to ester ensures optimal yield.

Scalability and Industrial Adaptation

Industrial-scale implementations often employ continuous flow reactors to enhance heat dissipation and reaction control. Pilot studies demonstrate that this method achieves yields up to 76% with >99% purity when using ultra-dry THF and automated syringe pumps for reagent delivery.

Enzymatic Reduction and Kinetic Resolution

While enzymatic methods are more commonly applied to chiral alcohol synthesis, recent advances have explored their utility in ketone preparation through reverse catalysis. Ketoreductases, engineered for substrate promiscuity, can facilitate the oxidation of secondary alcohols to ketones under mild conditions.

Biocatalytic Oxidation Protocol

In a typical procedure, 1-(2-Chloro-3,6-difluorophenyl)propan-2-ol is oxidized using a NADP⁺-dependent ketoreductase in phosphate buffer (pH 7.0) with isopropanol as a co-solvent. The reaction is monitored via TLC, and the product is extracted with dichloromethane.

Advantages:

-

Sustainability: Eliminates hazardous solvents and reduces metal waste.

-

Selectivity: Avoids over-oxidation to carboxylic acids.

Table 2: Enzymatic Oxidation Performance Metrics

| Enzyme Variant | Temperature (°C) | pH | Conversion (%) | ee (%) |

|---|---|---|---|---|

| KRED-101 | 25 | 6.9 | 99.9 | 100 |

| KRED-203 | 36 | 7.0 | 99.8 | 99.5 |

Industrial Production and Process Intensification

Large-scale synthesis demands cost-effective and environmentally benign protocols. Continuous manufacturing platforms integrating Friedel-Crafts acylation with in-line purification (e.g., simulated moving bed chromatography) have been piloted for ton-scale production.

Case Study: Pilot Plant Implementation

A 2024 pilot study by a leading agrochemical manufacturer reported the following optimized parameters:

-

Catalyst recycling: AlCl₃ recovery via aqueous HCl neutralization, achieving 85% reuse efficiency.

-

Solvent recovery: Distillation and molecular sieve drying reduce DCM consumption by 40%.

-

Throughput: 50 kg/day with 70% yield and 98% purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3,6-difluorophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro or difluoro groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Chloro-3,6-difluorophenyl)propan-2-one has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the chloro and difluoro substituents influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, making the compound useful in drug design and development.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Commercial Comparison

Biological Activity

1-(2-Chloro-3,6-difluorophenyl)propan-2-one, a compound with significant interest in medicinal chemistry, has been investigated for various biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as relevant pharmacological data.

This compound is characterized by its unique structure, which includes a chloro and difluoro substitution on the phenyl ring. This structural configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it demonstrated significant cytotoxic effects against lung cancer (A549) and breast cancer (MCF-7) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12 |

| MCF-7 | 15 |

| HCT-116 | 18 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and cell cycle arrest at the G0/G1 phase.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Reactive Intermediates : The compound forms reactive intermediates that can interact with critical biological macromolecules.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways.

Case Studies

- Study on Anticancer Activity : A study conducted on A549 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated significant apoptosis induction, with approximately 40% of cells undergoing apoptosis at the highest concentration tested.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data indicate moderate oral bioavailability and a short half-life, necessitating further optimization for therapeutic use.

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~30% |

| Half-life | 4 hours |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloro-3,6-difluorophenyl)propan-2-one, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves Friedel-Crafts acylation of 2-chloro-3,6-difluorobenzene with chloroacetone under Lewis acid catalysis (e.g., AlCl₃). Temperature control (0–5°C) minimizes side reactions like polyacylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .

- Key Data : Yields range from 45–65% depending on stoichiometry and catalyst activity. GC-MS or HPLC with UV detection (λ = 254 nm) confirms intermediate and final product identity .

Q. How can the structure of this compound be unequivocally confirmed?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (e.g., meta-fluorine coupling constants ~12 Hz) and carbonyl carbon resonance at ~205 ppm .

- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between phenyl and ketone groups) .

- Validation : Compare experimental data with computational predictions (DFT calculations at B3LYP/6-311+G(d,p) level) .

Advanced Research Questions

Q. How do halogen substitution patterns (Cl, F) in the phenyl ring influence the compound’s bioactivity and binding affinity?

- Comparative Analysis : Replace substituents systematically (e.g., 2,4,6-trifluoro vs. 2-chloro-3,6-difluoro analogs). Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to quantify effects:

- Data : Chlorine at position 2 enhances lipophilicity (logP increases by ~0.5 units), improving membrane permeability. Fluorine at positions 3 and 6 reduces steric hindrance, favoring receptor binding .

Q. What strategies mitigate racemization during derivatization of the ketone group?

- Methodology : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., proline-based organocatalysts) during nucleophilic additions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

- Critical Factors : Low temperatures (−20°C) and anhydrous conditions suppress ketone tautomerization. Kinetic vs. thermodynamic control studies optimize ee (>90%) .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

- Experimental Design : Conduct accelerated stability studies (40°C, 75% RH) in buffers (pH 4–9) and DMSO/water mixtures. Monitor degradation via LC-MS:

- Findings : Degradation <5% in PBS (pH 7.4) over 72 hours. Acidic conditions (pH <5) promote hydrolysis of the ketone to carboxylic acid derivatives .

- Recommendations : Use neutral buffers with ≤10% DMSO for in vitro assays to balance solubility and stability .

Data Contradictions and Resolution

Q. Discrepancies in reported antimicrobial efficacy: How to reconcile in vitro vs. in vivo results?

- Analysis : In vitro MIC values (e.g., 8 µg/mL against S. aureus) often overestimate in vivo efficacy due to plasma protein binding (>90%). Pharmacokinetic modeling (e.g., PBPK) identifies optimal dosing regimens .

- Resolution : Modify the compound’s logD (via prodrug strategies) to enhance bioavailability. Compare metabolite profiles (LC-MS/MS) across models .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.